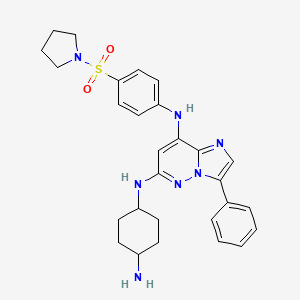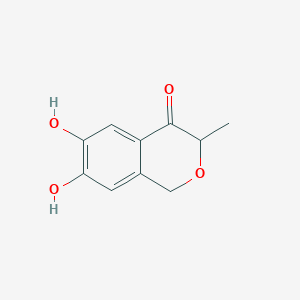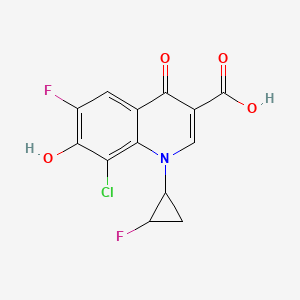
3-Cyano-D-phenylalanine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-D-phenylalanine methyl ester hydrochloride: is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) attached to the carboxyl group of the amino acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Cyano-D-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Cyano-D-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyano-D-phenylalanine methyl ester hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds .
Biology: In biological research, this compound is used to study the structure and function of proteins. It is incorporated into peptides and proteins to investigate their biochemical properties and interactions .
Medicine: In medicinal chemistry, 3-Cyano-D-phenylalanine methyl ester hydrochloride is used in the development of new drugs. It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor agonist .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Cyano-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The cyano group and methyl ester group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
3-Cyano-L-phenylalanine methyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.
D-Phenylalanine methyl ester hydrochloride: Lacks the cyano group, making it less reactive in certain chemical reactions.
L-Phenylalanine methyl ester hydrochloride: Similar to D-Phenylalanine methyl ester hydrochloride but differs in stereochemistry.
Uniqueness: 3-Cyano-D-phenylalanine methyl ester hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The D-configuration of the amino acid also contributes to its unique properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(3-cyanophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
XXZHQCDQCKLSAF-HNCPQSOCSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC(=CC=C1)C#N)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



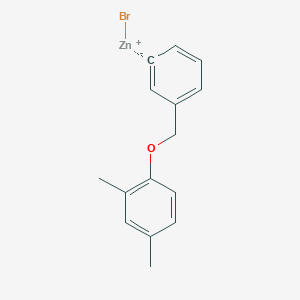
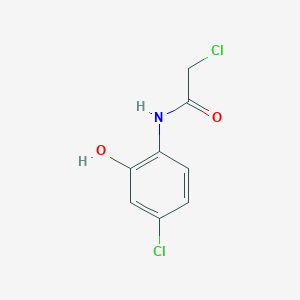
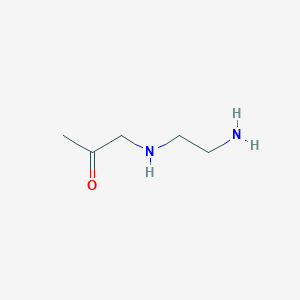
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
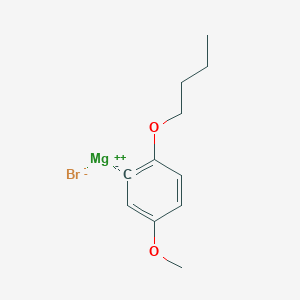
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
